3-[2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-benzimidazol-2-one
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Overview
Description
3-[2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-benzimidazol-2-one is a complex organic compound that features a benzimidazole core linked to a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-benzimidazol-2-one typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Piperazine Moiety: The piperazine derivative is introduced through nucleophilic substitution reactions. This involves reacting the benzimidazole intermediate with 2-methylphenylpiperazine in the presence of a suitable base.
Final Coupling: The final step involves coupling the piperazine derivative with an appropriate oxoethyl group, often using reagents like oxalyl chloride or similar acylating agents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Hydroxyethyl derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound is studied for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, 3-[2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-benzimidazol-2-one is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, including neurological disorders and infections.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzimidazole core can bind to various enzymes or receptors, altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methylphenyl)-1H-benzimidazole
- 4-(2-methylphenyl)piperazine
- 1-(2-oxoethyl)-1H-benzimidazole
Uniqueness
What sets 3-[2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-benzimidazol-2-one apart is its combined structural features. The presence of both a benzimidazole core and a piperazine moiety in a single molecule provides a unique pharmacophore that can interact with multiple biological targets, offering potential for diverse therapeutic applications.
This detailed overview highlights the significance of this compound in various fields, from synthetic chemistry to potential medical applications
Properties
IUPAC Name |
3-[2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-15-6-2-4-8-17(15)22-10-12-23(13-11-22)19(25)14-24-18-9-5-3-7-16(18)21-20(24)26/h2-9H,10-14H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLUKXGCYDWSSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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